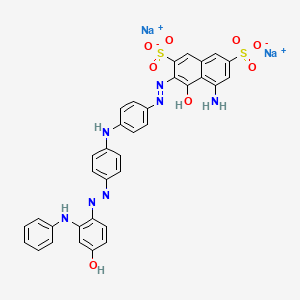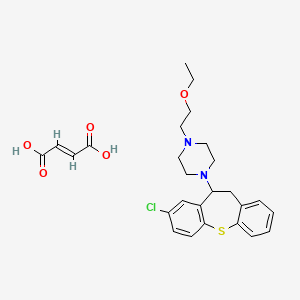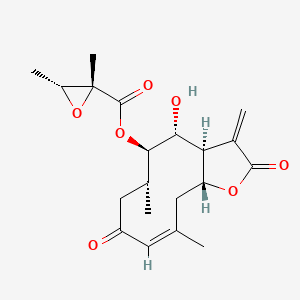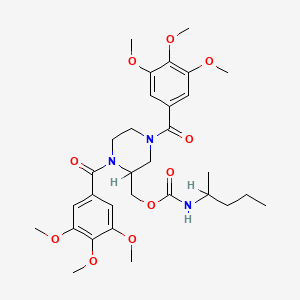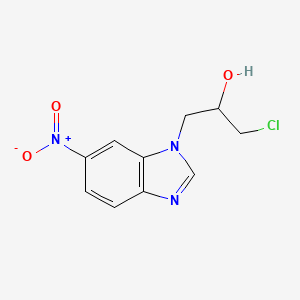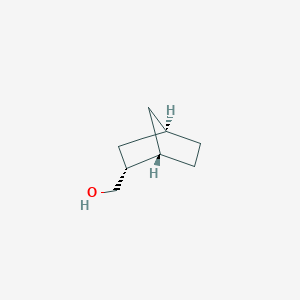
(1S-endo)-2-Norbornanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-endo)-2-Norbornanemethanol: is a bicyclic alcohol derived from norbornane. It is a chiral compound with significant importance in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a norbornane skeleton with a hydroxymethyl group attached to the second carbon atom in the endo position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S-endo)-2-Norbornanemethanol typically involves the Diels-Alder reaction, which is a powerful and widely used method in organic chemistry. The reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, the diene is cyclopentadiene, and the dienophile is an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to achieve enantioselective synthesis. The process includes the preparation of the chiral catalyst, followed by the Diels-Alder reaction under optimized conditions to maximize yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (1S-endo)-2-Norbornanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Norbornanone or norbornanal.
Reduction: Various norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Scientific Research Applications
Chemistry: (1S-endo)-2-Norbornanemethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (1S-endo)-2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects .
Comparison with Similar Compounds
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Camphor: A bicyclic ketone with similar structural features but different functional groups.
Uniqueness: (1S-endo)-2-Norbornanemethanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group in the endo position. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
67844-31-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
LWHKUVOYICRGGR-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2CO |
Canonical SMILES |
C1CC2CC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


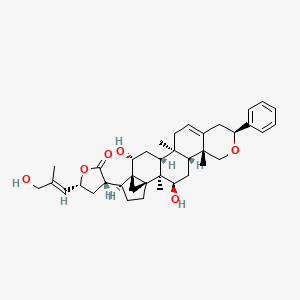
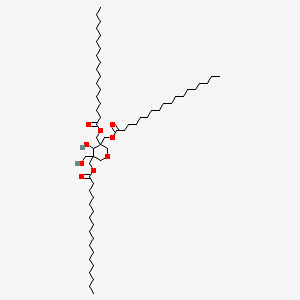
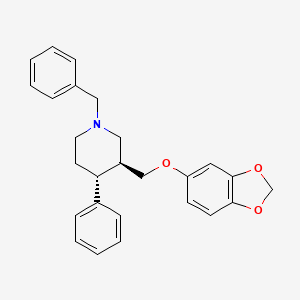

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
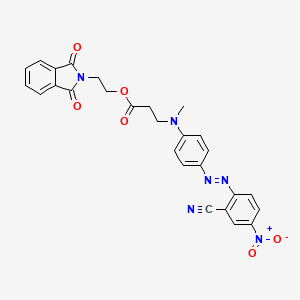
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

